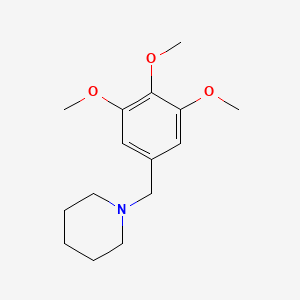

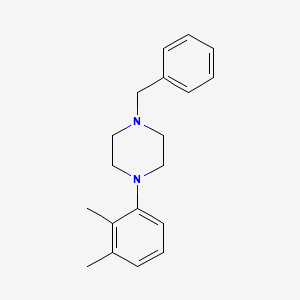

1-(3,4,5-trimethoxybenzyl)piperidine

説明

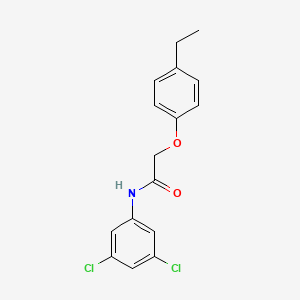

1-(3,4,5-trimethoxybenzyl)piperidine, also known as TMA-2, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a structural analog of mescaline and was first synthesized by Alexander Shulgin in the 1970s. TMA-2 is known for its potent psychedelic effects and has been the subject of scientific research for its potential therapeutic applications.

科学的研究の応用

Synthesis and Structural Studies

Reinvestigation of the Stevens Rearrangement

A study by Bosch et al. (1980) detailed the preparation of a methylenepiperidine derivative through several chemical reactions, including the Refortmatsky reaction and Dieckmann reaction, starting from a compound involving the 1-(3,4,5-trimethoxybenzyl)piperidine structure (Bosch, Domingo, López, & Rubiralta, 1980).

Preparation and Testing of N-Benzylpiperidines

Sam and Nobles (1967) prepared various N-(p-substituted benzoyl)piperidines, including derivatives of 1-(3,4,5-trimethoxybenzyl)piperidine, and tested them for behavioral effects in mice and pharmacodynamic activity in dogs (Sam & Nobles, 1967).

Synthesis and Anti-Ischemic Activity

Kostochka et al. (2019) synthesized and screened benzylidene and benzyl derivatives of 1,2,5-trimethyl-, 2,2,6,6-tetramethylpiperidyl-, and tropylamines, including 2,2,6,6-tetramethyl-N-(3,4,5-trimethoxybenzyl)piperidin-4-amine, for anti-ischemic activity in rats (Kostochka et al., 2019).

Study of Co-crystals with Trimethoprim

Ton and Egert (2015) studied the co-crystals of trimethoprim with glutarimide and its 3,3-dimethyl derivative, focusing on the structural analysis and hydrogen bonding patterns, which involved the trimethoxybenzyl moiety (Ton & Egert, 2015).

Synthesis of Derivatives for CNS Activity

Abo-Sier, Badran, and Khalifa (1977) described the synthesis of 3,4,5-trimethoxybenzyl derivatives of various amines, hypothesizing potential central nervous system (CNS) activity (Abo-Sier, Badran, & Khalifa, 1977).

Pharmacological and Therapeutic Research

Cardiotropic Activity Study

Mokrov et al. (2019) synthesized 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, including a compound with the 1-(3,4,5-trimethoxybenzyl) moiety, and assessed their antiarrhythmic activity (Mokrov et al., 2019).

Effect on Myocardial Dysfunction and Injury

Khan et al. (2010) investigated the cardioprotective effects of trimetazidine, which includes the 1-(3,4,5-trimethoxybenzyl)piperazine structure, emphasizing its potential in preventing reperfusion-mediated cardiac injury and dysfunction (Khan et al., 2010).

Oxygen Free Radical Studies in Human Red Cells

Maridonneau-Parini and Harpey (1985) explored the effects of trimetazidine on membrane damage in red cells caused by oxygen free radicals, revealing its antioxidant properties and potential in cardioprotection (Maridonneau-Parini & Harpey, 1985).

QSAR Analysis of Trimetazidine Derivatives

Slavov et al. (2004) conducted a quantitative structure-activity relationship (QSAR) analysis of trimetazidine derivatives, which are structurally related to 1-(3,4,5-trimethoxybenzyl)piperidine, to understand their binding affinity to receptor sites (Slavov et al., 2004).

Chemical and Environmental Studies

- Aqueous Chlorination of Trimethoprim: Dodd and Huang (2007) investigated the reaction kinetics and pathways of trimethoprim's chlorination, focusing on the role of the 3,4,5-trimethoxybenzyl moiety in this process (Dodd & Huang, 2007).

特性

IUPAC Name |

1-[(3,4,5-trimethoxyphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-17-13-9-12(10-14(18-2)15(13)19-3)11-16-7-5-4-6-8-16/h9-10H,4-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYSKGHCNNNSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4,5-Trimethoxybenzyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)

![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)

![N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide](/img/structure/B5710128.png)

![N-[2-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5710136.png)

![2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5710137.png)

![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5710164.png)